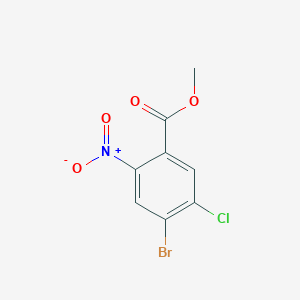

Methyl 4-bromo-5-chloro-2-nitrobenzoate

CAS No.: 1416374-90-7

Cat. No.: VC2839145

Molecular Formula: C8H5BrClNO4

Molecular Weight: 294.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416374-90-7 |

|---|---|

| Molecular Formula | C8H5BrClNO4 |

| Molecular Weight | 294.48 g/mol |

| IUPAC Name | methyl 4-bromo-5-chloro-2-nitrobenzoate |

| Standard InChI | InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

| Standard InChI Key | VQBVYXVATUOERO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |

Introduction

Chemical Identity and Structure

Methyl 4-bromo-5-chloro-2-nitrobenzoate is characterized by a benzene ring substituted with four distinct functional groups: a methyl ester, a nitro group, and two halogen atoms (bromine and chlorine). This arrangement creates a molecule with multiple reactive sites and unique chemical properties.

Basic Information

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1416374-90-7 |

| IUPAC Name | methyl 4-bromo-5-chloro-2-nitrobenzoate |

| Molecular Formula | C₈H₅BrClNO₄ |

| Molecular Weight | 294.48 g/mol |

| SMILE Code | COC(=O)C1=C(N(=O)[O-])C=C(Br)C(Cl)=C1 |

| InChI | InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

| InChI Key | VQBVYXVATUOERO-UHFFFAOYSA-N |

The molecular structure features a methyl ester group at position 1, a nitro group at position 2, a bromine atom at position 4, and a chlorine atom at position 5 on the benzene ring . This specific arrangement of substituents contributes to the compound's unique chemical behavior and reactivity patterns.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of Methyl 4-bromo-5-chloro-2-nitrobenzoate, primarily involving the esterification of the corresponding carboxylic acid. The following methods represent the most commonly employed strategies based on current research findings.

Chemical Reactivity

Methyl 4-bromo-5-chloro-2-nitrobenzoate exhibits diverse reactivity due to its multiple functional groups, each offering unique opportunities for chemical transformations.

Reactive Sites

The compound contains several reactive sites that can undergo specific transformations:

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Nitro (-NO₂) | 2 | Reduction to amine, nucleophilic aromatic substitution |

| Bromine (-Br) | 4 | Metal-catalyzed coupling (Suzuki, Stille), nucleophilic substitution |

| Chlorine (-Cl) | 5 | Nucleophilic aromatic substitution, metal-catalyzed coupling |

| Methyl ester (-COOCH₃) | 1 | Hydrolysis, transesterification, reduction, amidation |

The presence of these diverse functional groups allows for selective transformations, making the compound valuable in multi-step organic synthesis.

Electronic Effects

The electronic properties of Methyl 4-bromo-5-chloro-2-nitrobenzoate significantly influence its reactivity:

-

The nitro group is strongly electron-withdrawing, activating the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution

-

The halogen substituents (bromine and chlorine) introduce significant electronegativity, influencing the compound's reactivity and polarity

-

The combined effect of these substituents creates a molecule with a complex electronic distribution, resulting in regioselective reactions at specific positions

Applications in Synthetic Chemistry

Methyl 4-bromo-5-chloro-2-nitrobenzoate serves as a versatile intermediate in organic synthesis, finding applications across multiple fields due to its functionalized structure.

Pharmaceutical Development

In pharmaceutical chemistry, this compound functions as a valuable building block for the synthesis of complex drug molecules. Its utility stems from:

-

The ability to introduce diverse functional groups through selective transformations

-

The presence of halogens that can enhance binding affinity to biological targets

-

The nitro group that can be converted to other nitrogen-containing functionalities

-

The ester moiety that provides a handle for further modifications

These features make it particularly useful in the synthesis of compounds with potential therapeutic activities, including antimicrobials, anti-inflammatory agents, and enzyme inhibitors.

Agrochemical Research

In agrochemical development, Methyl 4-bromo-5-chloro-2-nitrobenzoate can serve as a precursor for various active ingredients, including:

-

Herbicides

-

Fungicides

-

Insecticides

-

Plant growth regulators

The presence of halogen atoms often enhances the biological activity and stability of agrochemical compounds, making this halogenated nitrobenzoate particularly valuable in this field .

Materials Science

Although less documented in the available literature, the compound may also find applications in materials science, particularly in the development of:

-

Specialty polymers

-

Photosensitive materials

-

Surface-active compounds

-

Coordination complexes with unique properties

Comparison with Related Compounds

Examining structural analogs of Methyl 4-bromo-5-chloro-2-nitrobenzoate provides valuable insights into structure-property relationships and potential applications.

Structurally Similar Compounds

Several related compounds differ from Methyl 4-bromo-5-chloro-2-nitrobenzoate in their substitution patterns:

These structural differences result in distinct physical properties, reactivity patterns, and potential applications, highlighting the importance of specific substitution patterns in determining chemical behavior.

Reactivity Comparisons

The reactivity of these related compounds varies based on their specific substituents:

-

Fluorine-containing analogs often exhibit enhanced reactivity in certain transformations due to the stronger electron-withdrawing effect of fluorine compared to chlorine

-

The positioning of the nitro group significantly affects the reactivity pattern in nucleophilic aromatic substitution reactions

-

Compounds with hydroxy groups introduce hydrogen bonding capabilities, potentially altering solubility profiles and intermolecular interactions

| Classification | Details |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

These classifications highlight the need for careful handling to minimize exposure risks .

Recommended Precautions

When handling Methyl 4-bromo-5-chloro-2-nitrobenzoate, the following precautions should be observed:

-

Use appropriate personal protective equipment, including gloves, lab coat, and safety glasses

-

Work in a well-ventilated area or chemical fume hood

-

Avoid skin contact, eye contact, and inhalation

-

Store in a cool, dry place away from incompatible materials

-

Dispose of waste according to local regulations for hazardous chemicals

The presence of halogen atoms (bromine and chlorine) and the nitro group warrants particular attention to safety, as these functional groups can pose environmental and health risks .

Current Research and Future Perspectives

Research involving Methyl 4-bromo-5-chloro-2-nitrobenzoate continues to evolve, with several promising directions emerging in recent studies.

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing Methyl 4-bromo-5-chloro-2-nitrobenzoate and related compounds. These efforts include:

-

Exploring catalytic approaches to enhance reaction efficiency

-

Investigating green chemistry alternatives to traditional solvents and reagents

-

Developing one-pot procedures that minimize waste and purification steps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume